molecular formula C8H11BP B1339051 Dimethylphenylphosphine Borane CAS No. 35512-87-9

Dimethylphenylphosphine Borane

Cat. No. B1339051
CAS RN: 35512-87-9
M. Wt: 148.96 g/mol
InChI Key: QZAXONBUUURRQX-UHFFFAOYSA-N
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Description

Dimethylphenylphosphine borane is a compound that is part of a broader class of phosphine-boranes, which are characterized by the presence of a phosphine group (PR_3) and a borane group (BR_3) within the same molecule. These compounds are of interest due to their potential applications in organic synthesis and catalysis, as well as their unique structural and electronic properties.

Synthesis Analysis

The synthesis of dimethylphenylphosphine borane derivatives can be achieved through various methods. For instance, the reaction of bulky aryllithium reagents with enantiomerically pure oxazaphospholidine-boranes can lead to the formation of phosphine boranes with high diastereomeric ratios . Another approach involves the asymmetric deprotonation-allylation of a dimethyl phosphine borane, followed by a series of reactions including regioselective deprotonation, paraformaldehyde trapping, and hydroxyl group elimination, culminating in ring-closing metathesis to produce P-stereogenic vinylic phospholene boranes . Additionally, o-benzylphosphino-boranes and o-α-methylbenzyl(N,N-dimethyl)amine-boranes can be synthesized from the reactions of chloroboranes with lithiated benzyl-phosphine .

Molecular Structure Analysis

The molecular structure of dimethylphenylphosphine borane complexes can be elucidated using various spectroscopic and crystallographic techniques. For example, the borylimido rhenium(V) complex containing dimethylphenylphosphine was characterized by IR and NMR spectroscopy and mass spectrometry, and its crystal structure was determined by X-ray crystallography . Similarly, the structure of a zwitterionic arene complex involving triphenylborane and dimethylphenylphosphine was characterized by single-crystal X-ray analysis .

Chemical Reactions Analysis

Dimethylphenylphosphine borane and its derivatives participate in a variety of chemical reactions. These include homolytic reactions where radicals derived from secondary phosphine-boranes are generated and studied using electron spin resonance (ESR) spectroscopy . The reactivity of these compounds can also be influenced by the presence of bulky substituents, which can affect the activation barrier for reactions such as hydrogen activation . Furthermore, the reaction of a bis(phosphine)borane ligand with tris(norbornene)platinum(0) leads to various coordination modes of the arylborane, demonstrating the flexibility of these compounds in forming complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylphenylphosphine borane compounds are influenced by their molecular structure and the nature of their substituents. For instance, the chromatographic resolution and conformational analysis of tert-butyl(dimethylamino)phenylphosphine-borane complex revealed that the borane protection could be removed without racemization, and the P-configuration of the free aminophosphine was stable in solution . Additionally, new methods for the synthesis of phosphine-boranes, including optically active ones, have been established, and their functionalization has been explored to create derivatives with various functional groups . The regioselective approach to the synthesis of monoboranes based on the 7-phosphanorbornene framework further illustrates the versatility of these compounds .

Scientific Research Applications

Addition Reactions and Lewis Pair Chemistry

Dimethylphenylphosphine borane derivatives participate in addition reactions, notably with intramolecular frustrated Lewis pairs. This reactivity enables the formation of adducts with pyridine, tert-butyl isocyanide, or pivalonitrile, and facilitates 1,1-phosphine/borane addition to phenyl azide, leading to heterocycles with potential utility in organic synthesis and materials science (Mömming et al., 2010).

Reactivity with Bulky Aryllithium Reagents

Research on the reactivity of bulky aryllithium reagents with dimethylphenylphosphine borane derivatives has been conducted to explore synthetic methodologies for creating phosphine boranes with unique structural features. These methodologies enable the synthesis of compounds with significant steric bulk, which are of interest for their unique properties and applications in catalysis (Stephan et al., 2007).

Photopolymerization and Radical Initiators

Dimethylphenylphosphine borane derivatives have been employed as coinitiators in acrylate photopolymerization, demonstrating the potential for reducing oxygen inhibition in polymerization reactions. This application is significant for the development of new materials with improved properties (Lalevée et al., 2008).

Catalysis and Ligand Design

The compound has been utilized in the synthesis and structural elucidation of unsaturated ruthenium complexes, showcasing its role in ligand design for catalytic applications. This research contributes to the broader field of transition metal catalysis, which is pivotal in industrial and synthetic organic chemistry (Dioumaev et al., 2000).

Coordination and Dehydrogenation Studies

Studies on the coordination and catalytic dehydrogenation of amine- and phosphine-boranes with ruthenium bidentate phosphine complexes have provided insights into the mechanisms of hydrogen activation and transfer. This research has implications for the development of new catalytic processes for hydrogen storage and release (Ledger et al., 2011).

Safety And Hazards

Dimethylphenylphosphine Borane is a flammable liquid and vapor. It may cause respiratory irritation, skin irritation, and serious eye irritation . It should be handled with personal protective equipment and adequate ventilation .

Future Directions

The reactivity of Dimethylphenylphosphine Borane towards pyridine (py) and dimethylphenylphosphine (PMe2Ph) has been explored . The findings highlight the labile nature of this four-vertex rhodatetraborane as it undergoes disassembly upon attack from the corresponding Lewis base, resulting in the formation of borane adducts .

properties

InChI

InChI=1S/C8H11P.B/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAXONBUUURRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CP(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylphenylphosphine Borane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
OM Chae, YH Yeon, T Livinghouse… - Journal of the Korean …, 2000 - koreascience.kr
전이금속 촉매에 의한 비] 대칭 수소화 반응에서 P-chiral phosphine 화합물들이 리간드로서 매우 중요한역할을 하고 있다] 최근 높은 광학순도를 갖은 R chiral phosphine borane 의 합성에 …
Number of citations: 1 koreascience.kr
S Lemouzy, DH Nguyen, V Camy… - … A European Journal, 2015 - Wiley Online Library
… The first synthesis of enantioenriched α-hydroxymethyl tertiary phosphine–borane by direct desymmetrization of the dimethylphenylphosphine–borane was initially reported by Evans …
VH Gessner, S Dilsky, C Strohmann - Chemical communications, 2010 - pubs.rsc.org
… Dimethylphenylphosphine borane 1 undergoes a direct α-lithiation of both methyl groups by slowly warming a mixture of the phosphorous compound with two equivalents of tBuLi and …
Number of citations: 30 pubs.rsc.org
BH Wolfe - 2000 - search.proquest.com
With the increasing importance of asymmetric transition metal catalysis using scalemic (non-racemic) phosphine ligands in organic synthesis, there has been an increase in demand for …
Number of citations: 2 search.proquest.com
AR Muci, KR Campos, DA Evans - Journal of the American …, 1995 - ACS Publications
… After stirring for 10 min, dimethylphenylphosphine-borane (152 mg, 1.0 mmol) was added via cannula as a solution in 4 mL of EtzO. After 3 h at -78 C, Cu(OPiv)z (797 mg, 3.0 mmol) …
Number of citations: 333 pubs.acs.org
MA Mathur, WH Myers, HH Sisler… - Inorganic …, 1974 - Wiley Online Library
… Dimethylphenylphosphine-borane has been prepared in good yield by the displacement of trimethylamine by the less volatile dimethylphenylphosphine from trimethylamine-borane.’ …
Number of citations: 17 onlinelibrary.wiley.com
D Wiktelius, MJ Johansson, K Luthman, N Kann - Organic Letters, 2005 - ACS Publications
… hydroxymethyl(methyl)phenylphosphine−borane (6, Scheme 3), of which the levorotary (R)-enantiomer is avaliable via desymmetrization of dimethylphenylphosphine−borane by …
Number of citations: 48 pubs.acs.org
C Haji-Cheteh - 2016 - etheses.whiterose.ac.uk
… 2 presents a route to a new type of P-stereogenic phosphine-alkene ligand B prepared by racemic lithiation of t-butyldimethylphosphine borane or dimethylphenylphosphine borane …
Number of citations: 3 etheses.whiterose.ac.uk
Y Morisaki, H Imoto, K Tsurui, Y Chujo - Organic Letters, 2009 - ACS Publications
… The enantioselective lithiation of dimethylphenylphosphine-borane by sec-BuLi/(−)-sparteine and the reaction with CO 2 bubbling provided the corresponding carboxylic acid, which …
Number of citations: 30 pubs.acs.org
X Zhao, J Jia, Z Li, H Li, Y Wang… - The Journal of Organic …, 2022 - ACS Publications
… Pyridine- and dimethylphenylphosphine-borane adducts delivered the desired products 3ax … of 1-methylpiperidine– and dimethylphenylphosphine–borane adducts were only around 30…
Number of citations: 2 pubs.acs.org

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